2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a sulfanylacetamide linkage.
Preparation Methods
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with pyrimidine-2-yl acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Chemical Reactions Analysis
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or amines.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit kinases or other enzymes critical for cell proliferation, leading to the suppression of cancer cell growth. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide can be compared with other similar compounds, such as:
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide: This compound has a nitrophenyl group instead of a pyrimidinyl group, which may result in different chemical and biological properties.
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-3-yl)acetamide:
Properties
Molecular Formula |
C12H13N5OS |
---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C12H13N5OS/c1-8-6-9(2)16-12(15-8)19-7-10(18)17-11-13-4-3-5-14-11/h3-6H,7H2,1-2H3,(H,13,14,17,18) |
InChI Key |
RONICPCAMAOOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.